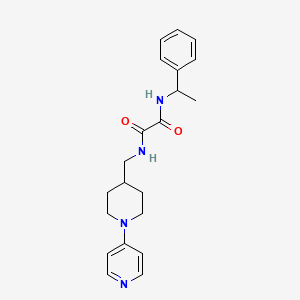
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as PEPPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This mechanism of action is crucial for its potential applications in various fields, including drug addiction, as dopamine is a key neurotransmitter involved in reward and motivation pathways in the brain.
Biochemical and Physiological Effects
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release in the brain, the reduction of drug-seeking behavior in animal models of drug addiction, and the improvement of cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its selectivity for dopamine D3 receptors, which allows for more precise and targeted experiments. However, one of the limitations of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, including the development of more potent derivatives, the investigation of its potential applications in other fields, such as cancer research and immunology, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its potential implications for drug addiction and other neurological disorders.
Synthesis Methods
The synthesis of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves a multi-step process that includes the reaction of 1-phenylethylamine with pyridine-4-carboxaldehyde to form 1-(pyridin-4-yl)-1-phenylethylamine. This intermediate is then reacted with 1-(4-chlorobutyl)-4-methylpiperazine to form N-(1-(pyridin-4-yl)-1-phenylethyl)-4-methylpiperazine. Finally, this compound is treated with oxalyl chloride to form N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide.
Scientific Research Applications
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has shown promising results as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used to study the role of dopamine receptors in the brain and their potential implications in drug addiction. In drug discovery, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N'-(1-phenylethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(18-5-3-2-4-6-18)24-21(27)20(26)23-15-17-9-13-25(14-10-17)19-7-11-22-12-8-19/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOVQHCIGCBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)


![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)

![N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2843183.png)



![4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B2843188.png)

![1-(2,4-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2843192.png)
![N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2843195.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)